molecular formula C11H16ClNO B13895449 2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine

2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine

Cat. No.: B13895449
M. Wt: 213.70 g/mol
InChI Key: HSWXITZABMGBDH-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
  • 4-methoxyphenethylamine

Uniqueness

2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16ClNO/c1-9(12)7-13-8-10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI Key

HSWXITZABMGBDH-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=C(C=C1)OC)Cl

Origin of Product

United States

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